molecular formula C16H16N2O8S2 B14570382 1,1'-Disulfanediylbis[4-(methoxymethoxy)-2-nitrobenzene] CAS No. 61588-40-7

1,1'-Disulfanediylbis[4-(methoxymethoxy)-2-nitrobenzene]

Cat. No.: B14570382
CAS No.: 61588-40-7
M. Wt: 428.4 g/mol
InChI Key: HBOGMWHUUVZGPD-UHFFFAOYSA-N
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Description

1,1’-Disulfanediylbis[4-(methoxymethoxy)-2-nitrobenzene] is a complex organic compound characterized by the presence of disulfide, methoxymethoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Disulfanediylbis[4-(methoxymethoxy)-2-nitrobenzene] typically involves the reaction of 4-(methoxymethoxy)-2-nitrobenzene with a disulfide-forming reagent. One common method involves the use of Lawesson’s reagent, which facilitates the formation of the disulfide bond under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1’-Disulfanediylbis[4-(methoxymethoxy)-2-nitrobenzene] undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-Disulfanediylbis[4-(methoxymethoxy)-2-nitrobenzene] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting oxidative stress-related diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-Disulfanediylbis[4-(methoxymethoxy)-2-nitrobenzene] involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, making it a potential modulator of oxidative stress pathways. The nitro groups can participate in electron transfer reactions, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

61588-40-7

Molecular Formula

C16H16N2O8S2

Molecular Weight

428.4 g/mol

IUPAC Name

4-(methoxymethoxy)-1-[[4-(methoxymethoxy)-2-nitrophenyl]disulfanyl]-2-nitrobenzene

InChI

InChI=1S/C16H16N2O8S2/c1-23-9-25-11-3-5-15(13(7-11)17(19)20)27-28-16-6-4-12(26-10-24-2)8-14(16)18(21)22/h3-8H,9-10H2,1-2H3

InChI Key

HBOGMWHUUVZGPD-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)OCOC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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